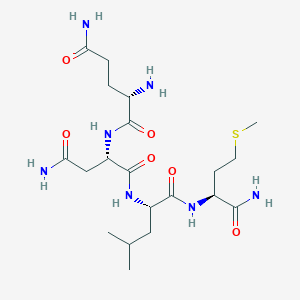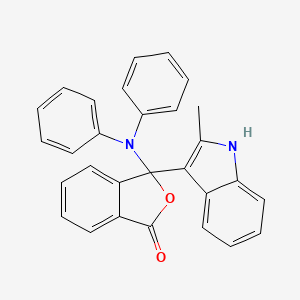
3-(Diphenylamino)-3-(2-methyl-1H-indol-3-yl)-2-benzofuran-1(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(Diphenylamino)-3-(2-methyl-1H-indol-3-yl)-2-benzofuran-1(3H)-one” is a complex organic compound that belongs to the class of benzofuran derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “3-(Diphenylamino)-3-(2-methyl-1H-indol-3-yl)-2-benzofuran-1(3H)-one” typically involves multi-step organic reactions. The starting materials may include indole derivatives, benzofuran derivatives, and diphenylamine. Common synthetic routes may involve:
Friedel-Crafts Acylation: This reaction can be used to introduce the benzofuran moiety.
Nucleophilic Substitution: To attach the diphenylamino group.
Cyclization Reactions: To form the indole ring.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization may be used for purification.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a fluorescent probe for biological imaging.
Medicine: Investigated for its potential anti-cancer and anti-inflammatory properties.
Industry: Used in the development of organic electronic materials such as organic light-emitting diodes (OLEDs).
Wirkmechanismus
The mechanism of action of “3-(Diphenylamino)-3-(2-methyl-1H-indol-3-yl)-2-benzofuran-1(3H)-one” involves its interaction with specific molecular targets and pathways. For example:
Molecular Targets: Enzymes, receptors, and DNA.
Pathways: Inhibition of specific enzymes, modulation of receptor activity, and interaction with DNA to induce apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Diphenylamino)-2-benzofuran-1(3H)-one: Lacks the indole moiety.
3-(2-methyl-1H-indol-3-yl)-2-benzofuran-1(3H)-one: Lacks the diphenylamino group.
3-(Diphenylamino)-3-(1H-indol-3-yl)-2-benzofuran-1(3H)-one: Lacks the methyl group on the indole ring.
Uniqueness
“3-(Diphenylamino)-3-(2-methyl-1H-indol-3-yl)-2-benzofuran-1(3H)-one” is unique due to the presence of both the diphenylamino and 2-methyl-1H-indol-3-yl groups, which may confer distinct biological and chemical properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
90041-32-0 |
|---|---|
Molekularformel |
C29H22N2O2 |
Molekulargewicht |
430.5 g/mol |
IUPAC-Name |
3-(2-methyl-1H-indol-3-yl)-3-(N-phenylanilino)-2-benzofuran-1-one |
InChI |
InChI=1S/C29H22N2O2/c1-20-27(24-17-9-11-19-26(24)30-20)29(25-18-10-8-16-23(25)28(32)33-29)31(21-12-4-2-5-13-21)22-14-6-3-7-15-22/h2-19,30H,1H3 |
InChI-Schlüssel |
WQYVFVDCJSKXPW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=CC=CC=C2N1)C3(C4=CC=CC=C4C(=O)O3)N(C5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


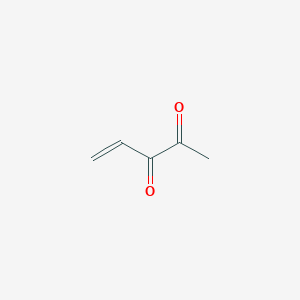
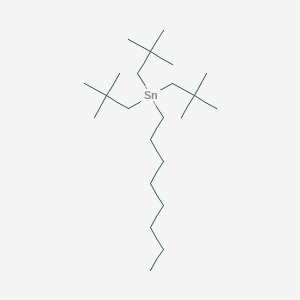
![Methyl 2-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B14367029.png)
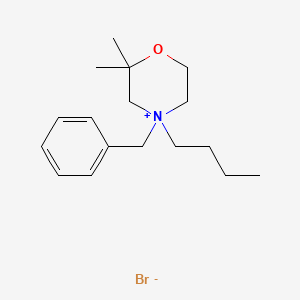

![5-Chloro-6-methoxy-4-methylbenzo[h]quinolin-2(1H)-one](/img/structure/B14367045.png)
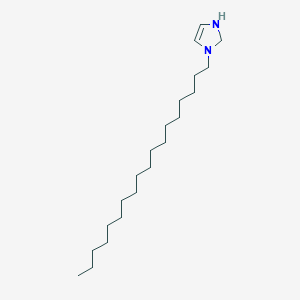
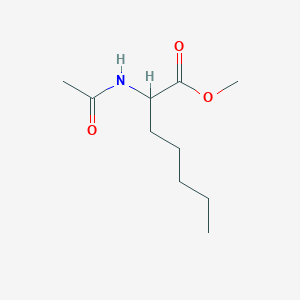
![8-Quinolinol, 5-[[(1-phenyl-1H-tetrazol-5-yl)thio]methyl]-](/img/structure/B14367057.png)
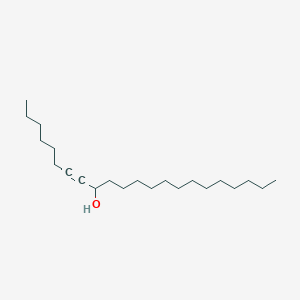

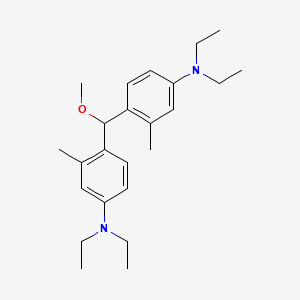
![4-[(Hydroxyimino)acetyl]-N,N,N-trimethylanilinium](/img/structure/B14367079.png)
